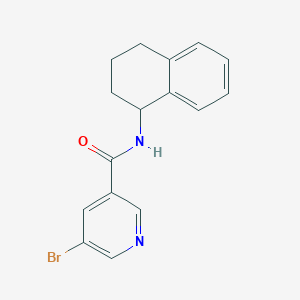![molecular formula C19H20N4O2S B10816666 7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-640400 is a chemical compound with the molecular formula C19H20N4O2SThis compound has been studied for its ability to inhibit interactions among activated K-Ras proteins and their upstream and downstream effectors .
Vorbereitungsmethoden
The synthesis of WAY-640400 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed due to patent restrictions . it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
WAY-640400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-640400 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.
Biology: It is used to study the interactions among proteins, particularly K-Ras proteins, which are involved in cell signaling pathways.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
WAY-640400 exerts its effects by inhibiting the interactions among activated K-Ras proteins and their upstream and downstream effectors . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases involving abnormal cell signaling.
Vergleich Mit ähnlichen Verbindungen
WAY-640400 is unique in its ability to specifically inhibit interactions among K-Ras proteins. Similar compounds include:
WAY-600: Another inhibitor of protein interactions, but with different molecular targets.
WAY-316606: Known for its ability to inhibit the Wnt signaling pathway.
WAY-123456:
WAY-640400 stands out due to its specificity and potency in inhibiting K-Ras protein interactions.
Eigenschaften
Molekularformel |
C19H20N4O2S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
7-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O2S/c1-14(24)15-2-4-17(5-3-15)22-8-6-21(7-9-22)13-16-12-18(25)23-10-11-26-19(23)20-16/h2-5,10-12H,6-9,13H2,1H3 |
InChI-Schlüssel |
GGYSKCYQCYAXNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
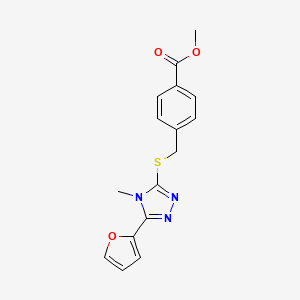

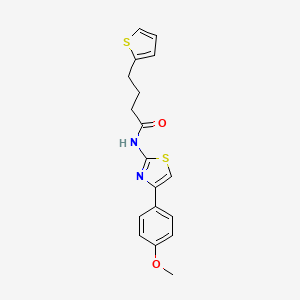
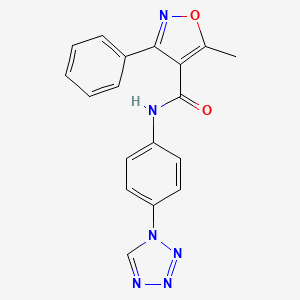
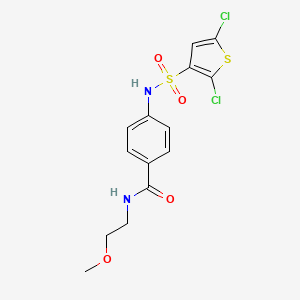
![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)
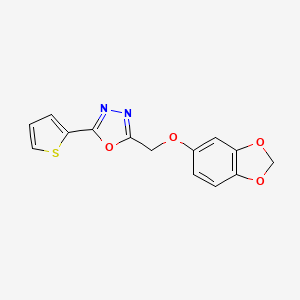
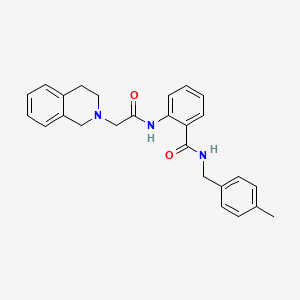
![6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)

![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
